Cas no 1804510-72-2 (Ethyl 5-cyano-2-mercapto-3-(trifluoromethoxy)phenylacetate)

Ethyl 5-cyano-2-mercapto-3-(trifluoromethoxy)phenylacetate is a specialized organic compound featuring a trifluoromethoxy group, a cyano substituent, and a thiol functionality, making it a versatile intermediate in synthetic chemistry. The presence of the trifluoromethoxy group enhances its lipophilicity and metabolic stability, which is advantageous in pharmaceutical and agrochemical applications. The cyano group offers reactivity for further functionalization, while the thiol moiety allows for selective derivatization or metal coordination. This compound is particularly valuable in the development of bioactive molecules, where its unique structural features contribute to improved binding affinity and selectivity. Its ester group also facilitates solubility and handling in organic synthesis.
Ethyl 5-cyano-2-mercapto-3-(trifluoromethoxy)phenylacetate structure
1804510-72-2 structure
Product Name:Ethyl 5-cyano-2-mercapto-3-(trifluoromethoxy)phenylacetate
CAS No:1804510-72-2
MF:C12H10F3NO3S
MW:305.272912502289
CID:4943160
Update Time:2025-10-28

Ethyl 5-cyano-2-mercapto-3-(trifluoromethoxy)phenylacetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5-cyano-2-mercapto-3-(trifluoromethoxy)phenylacetate
    • Inchi: 1S/C12H10F3NO3S/c1-2-18-10(17)5-8-3-7(6-16)4-9(11(8)20)19-12(13,14)15/h3-4,20H,2,5H2,1H3
    • InChI Key: JUBPDEKLCFSZJO-UHFFFAOYSA-N
    • SMILES: SC1C(=CC(C#N)=CC=1CC(=O)OCC)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 393
  • XLogP3: 3.1
  • Topological Polar Surface Area: 60.3

Ethyl 5-cyano-2-mercapto-3-(trifluoromethoxy)phenylacetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015023296-250mg
Ethyl 5-cyano-2-mercapto-3-(trifluoromethoxy)phenylacetate
1804510-72-2 97%
250mg
470.40 USD 2021-06-18
Alichem
A015023296-500mg
Ethyl 5-cyano-2-mercapto-3-(trifluoromethoxy)phenylacetate
1804510-72-2 97%
500mg
855.75 USD 2021-06-18
Alichem
A015023296-1g
Ethyl 5-cyano-2-mercapto-3-(trifluoromethoxy)phenylacetate
1804510-72-2 97%
1g
1,534.70 USD 2021-06-18

Additional information on Ethyl 5-cyano-2-mercapto-3-(trifluoromethoxy)phenylacetate

Ethyl 5-cyano-2-mercapto-3-(trifluoromethoxy)phenylacetate (CAS No. 1804510-72-2): A Comprehensive Overview

Ethyl 5-cyano-2-mercapto-3-(trifluoromethoxy)phenylacetate, identified by its CAS number 1804510-72-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular structure, combines a cyano group, a thiol moiety, and a trifluoromethoxy substituent on a phenylacetic acid backbone. Such structural features make it a versatile intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and inflammatory pathways.

The< strong>Ethyl 5-cyano-2-mercapto-3-(trifluoromethoxy)phenylacetate molecule exhibits a unique combination of electronic and steric properties due to its multifunctional groups. The cyano group contributes to the compound's ability to participate in nucleophilic addition reactions, while the thiol (-SH) group offers reactivity in disulfide bond formation and redox processes. The presence of the trifluoromethoxy group enhances lipophilicity and metabolic stability, making it an attractive scaffold for drug development. These characteristics have positioned this compound as a valuable building block in medicinal chemistry.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. The< strong>Ethyl 5-cyano-2-mercapto-3-(trifluoromethoxy)phenylacetate (CAS No. 1804510-72-2) has been explored in several preclinical studies for its potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The cyano group's ability to interact with biological targets like amyloid-beta plaques, combined with the thiol group's role in modulating oxidative stress, makes this compound a promising candidate for further investigation.

Moreover, the< strong>Ethyl 5-cyano-2-mercapto-3-(trifluoromethoxy)phenylacetate molecule has shown promise in anti-inflammatory applications. The trifluoromethoxy group is known to enhance binding affinity to certain enzymes and receptors involved in inflammation pathways. Studies have indicated that derivatives of this compound may inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins—a class of compounds involved in inflammation and pain signaling. This potential makes it an attractive candidate for developing new anti-inflammatory drugs with improved selectivity and reduced gastrointestinal side effects.

The synthesis of< strong>Ethyl 5-cyano-2-mercapto-3-(trifluoromethoxy)phenylacetate involves multi-step organic transformations that highlight the compound's synthetic versatility. Key steps typically include the introduction of the cyano group via cyanation reactions, followed by thiolation at the appropriate position on the phenyl ring. The final step often involves the installation of the trifluoromethoxy group through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. These synthetic strategies underscore the compound's utility as a versatile intermediate in complex molecular constructions.

Recent advancements in computational chemistry have further enhanced the understanding of< strong>Ethyl 5-cyano-2-mercapto-3-(trifluoromethoxy)phenylacetate's reactivity and interactions. Molecular modeling studies have provided insights into how different functional groups within this molecule interact with biological targets at an atomic level. These studies not only aid in rational drug design but also help predict potential side effects and metabolic pathways. Such computational approaches are increasingly integral to modern drug discovery pipelines, offering a cost-effective and time-efficient alternative to traditional experimental methods.

The pharmacokinetic profile of< strong>Ethyl 5-cyano-2-mercapto-3-(trifluoromethoxy)phenylacetate is another area of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Preliminary studies suggest that the trifluoromethoxy group may influence metabolic stability by affecting enzyme-substrate interactions, while the cyano group could influence renal clearance rates. These findings are critical for designing dosing regimens that maximize therapeutic efficacy while minimizing adverse effects.

In conclusion, Ethyl 5-cyano-2-mercapto-3-(trifluoromethoxy)phenylacetate (CAS No. 1804510-72-2) represents a fascinating compound with significant potential in pharmaceutical applications. Its unique structural features make it a valuable intermediate for synthesizing novel bioactive molecules targeting neurological and inflammatory disorders. Ongoing research continues to uncover new insights into its reactivity, synthetic pathways, and pharmacological properties, reinforcing its importance as a cornerstone in modern drug discovery efforts.

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